7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
7,7-dimethyl-4,6-dihydro-1,2-benzoxazol-5-one |
InChI |
InChI=1S/C9H11NO2/c1-9(2)4-7(11)3-6-5-10-12-8(6)9/h5H,3-4H2,1-2H3 |
InChI Key |
VVYIZXIJWPAXQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CC2=C1ON=C2)C |
Origin of Product |
United States |
Preparation Methods
1,3-Dipolar Cycloaddition Method
This method involves generating nitrile oxides in situ from benzaldoximes, which then undergo 1,3-dipolar cycloaddition with 2-bromocyclohex-2-enones or related substrates to form the isoxazolone ring system.
- Procedure : Benzaldoximes are treated under conditions that generate nitrile oxides, which react with bromocyclohexenones to yield 5,6-dihydro-4H-benzo[d]isoxazol-7-one derivatives.
- Key Features : This approach allows for the introduction of various substituents on the benzene ring and the bicyclic scaffold.
- Research Findings : Compounds synthesized via this route have been evaluated for biological activity, such as Hsp90 inhibition, indicating the synthetic utility of this method for bioactive compound development.
Heterocyclization of Dimedone and Aromatic Aldehydes
Dimedone (5,5-dimethylcyclohexane-1,3-dione) reacts with aromatic aldehydes to form benzylidene derivatives, which can undergo further heterocyclization to form fused heterocyclic systems including isoxazolone analogs.
- Procedure : Dimedone is condensed with aromatic aldehydes in ethanol with catalytic piperidine under reflux to form benzylidene derivatives. These intermediates can then be subjected to cyclization reactions with nitrogen or oxygen nucleophiles to form the isoxazolone ring.
- Reaction Conditions : Typically involves reflux in ethanol, sometimes with triethylamine or other bases, and may include subsequent treatment with hydrazine derivatives or other reagents to induce ring closure.
- Yields and Purity : Yields range from moderate to high (60-80%), with products often purified by crystallization.
Reaction of Oximes with Acid Chlorides
Another approach involves reacting oximes with acid chlorides to form isoxazolone derivatives.
- Procedure : Dicarboxylic acid chlorides react with oximes in the presence of excess base to form isoxazolone rings.
- Challenges : Some attempts to prepare specific isomers resulted in unreacted starting materials or mixtures of isomers, indicating the need for careful control of reaction conditions.
- Characterization : Products are characterized by IR, NMR, and elemental analysis to confirm the formation of the isoxazolone ring.
| Method | Starting Materials | Reaction Conditions | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Benzaldoximes, 2-bromocyclohexenones | In situ nitrile oxide generation, reflux | 60-75 | Versatile substitution, bioactive derivatives | Requires brominated substrates, sensitive to conditions |
| Dimedone Heterocyclization | Dimedone, aromatic aldehydes | Reflux in ethanol, piperidine catalyst | 60-80 | Simple reagents, good yields | Multi-step, may require purification |
| Oxime and Acid Chloride Reaction | Oximes, dicarboxylic acid chlorides | Base, room temperature to reflux | 30-50 | Direct ring formation | Possible isomer mixtures, incomplete reactions |
- The 1,3-dipolar cycloaddition method is well-suited for synthesizing 5,6-dihydro-4H-benzo[d]isoxazol-7-one derivatives with potential biological activity, as demonstrated by Hsp90 inhibitory assays.
- The dimedone-based heterocyclization approach offers a practical route to 7,7-dimethyl-substituted derivatives, leveraging the reactivity of dimedone and aldehydes to build the bicyclic framework.
- The oxime and acid chloride method, while direct, may require optimization to avoid incomplete reactions and isomer formation.
- Analytical techniques such as IR spectroscopy (notably carbonyl and N–O stretching bands), 1H and 13C NMR, and elemental analysis are critical for confirming the structure and purity of the synthesized compounds.
The preparation of 7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one can be achieved through several synthetic routes, each with distinct advantages and challenges. The 1,3-dipolar cycloaddition of nitrile oxides to bromocyclohexenones provides a versatile and biologically relevant pathway. The dimedone heterocyclization method offers a straightforward and efficient approach to the 7,7-dimethyl substituted scaffold. Reaction of oximes with acid chlorides, while less commonly successful, remains a viable method with further optimization potential. Selection of the method depends on the desired substitution pattern, available starting materials, and intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of 7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one exhibit significant biological activities. These include:
- Anticancer Properties : Compounds with the isoxazole scaffold have shown promise as potential inhibitors of heat shock protein 90 (Hsp90), which is implicated in cancer progression. The synthesis of related compounds has demonstrated their ability to inhibit Hsp90 effectively .
- Antimicrobial Activity : Some studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
- Neuroprotective Effects : There is ongoing research into the neuroprotective effects of isoxazole derivatives, indicating potential applications in treating neurodegenerative diseases.
Case Studies
- Hsp90 Inhibition Study : A study focused on synthesizing derivatives of this compound revealed promising results in inhibiting Hsp90 activity in cancer cell lines, suggesting its potential as an anticancer drug .
- Antimicrobial Testing : Another case study evaluated the antimicrobial efficacy of synthesized derivatives against various bacterial strains, showing significant inhibitory effects that warrant further investigation for therapeutic applications.
- Neuroprotective Evaluation : Research assessing the neuroprotective properties indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage, highlighting their potential in treating neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit HSP90, a chaperone protein involved in the stabilization and activation of various client proteins . This inhibition leads to the degradation of client proteins, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing ketones and substituents (e.g., arylidenes) enhance electrophilicity, influencing reactivity in cycloadditions or nucleophilic substitutions .
- Conformational Stability : Substituents like diphenyl groups (e.g., in imidazo-triazine derivatives) improve thermal stability, whereas exocyclic C=C bonds (Z/E configurations) affect photophysical properties .
Key Observations :
- Green Chemistry : The target compound’s synthesis may align with eco-friendly methods using water or bio-based solvents (e.g., citric acid catalysis), though specific data are lacking .
- Scalability : Flow photochemical synthesis (e.g., for 3-methyl-4-arylmethylene derivatives) offers advantages in reproducibility and scalability, applicable to the target compound .
Key Observations :
- Antimicrobial Potential: The dimethyl substitution in the target compound may enhance lipophilicity, improving membrane penetration compared to polar analogs .
- Photophysical Applications : While fluorescence is reported for other isoxazolones, the target compound’s dimethyl groups might quench emission due to steric effects .
- Larvicidal Activity : Structural analogs with arylmethylene groups show high potency, suggesting that modifying the target compound’s substituents could unlock similar bioactivities .
Stability and Reactivity
Substituents critically influence stability under chemical or thermal stress:
- Base-Catalyzed Rearrangements: Unsubstituted isoxazol-5(4H)-ones rearrange to α-cyano acids under basic conditions, but 7,7-dimethyl groups may hinder this process due to steric protection .
- Thermal Stability : Diphenyl-substituted analogs exhibit higher melting points (>400 K) compared to alkyl-substituted derivatives, attributed to enhanced π-stacking .
- Catalytic Reactivity : In Rhodium-catalyzed C–H activation, electron-deficient isoxazolones (e.g., with ketones) undergo faster C–H bond activation than alkyl-rich variants .
Biological Activity
7,7-Dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one is a heterocyclic compound featuring a fused isoxazole and benzene ring structure. Its unique chemical properties arise from the dimethyl substitution at the 7-position of the isoxazole ring. The compound's molecular formula is C10H11N1O2, with a molecular weight of approximately 191.23 g/mol. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. Common methods include:
- Cyclization Reactions : Utilizing isoxazole derivatives and benzene compounds.
- Substitution Reactions : Modifying existing structures to introduce the dimethyl group at the 7-position.
The choice of synthetic route can significantly affect the yield and purity of the final product.
Biological Activity
Research indicates that compounds containing the isoxazole scaffold exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound demonstrate notable antimicrobial properties against various bacterial strains.
- Anticancer Potential : Recent investigations suggest that this compound may inhibit cancer cell proliferation. For instance, it has been tested against breast cancer cell lines, showing promising cytotoxic effects.
- Anti-inflammatory Effects : The compound has also been noted for its ability to inhibit inflammatory responses in vitro.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound and its derivatives:
-
Antimicrobial Studies :
- A study evaluated the efficacy of various isoxazole derivatives against Staphylococcus aureus and E. coli, showing that modifications at the 7-position enhanced antibacterial activity .
- Anticancer Activity :
- Anti-inflammatory Research :
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 5-Methylisoxazole | Isoxazole | Lacks benzene fusion; primarily used in agrochemicals. |
| Benzo[d]isoxazole | Isoxazole | Similar fused structure but without dimethyl substitution. |
| 6-Hydroxybenzo[d]isoxazol | Isoxazole | Hydroxy group alters solubility and reactivity. |
| 2-Aminobenzo[d]isoxazol | Isoxazole | Amino group increases potential for biological interactions. |
The presence of dimethyl groups at the 7-position enhances lipophilicity and biological activity compared to these similar compounds.
Q & A
Q. What are the common synthetic routes for 7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one, and what methodological considerations are critical for reproducibility?
A widely cited approach involves oxidative functionalization of the methylene group adjacent to the carbonyl using selenium dioxide (SeO₂) in acetic acid, followed by regioselective reduction of the resulting ketone to a hydroxyl group with triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA) . Key considerations include:
- Temperature control : Oxidation with SeO₂ typically requires reflux conditions (~110°C) to avoid incomplete conversion.
- Regioselectivity : The choice of reducing agent (e.g., Et₃SiH over NaBH₄) ensures selective reduction of the ketone without disturbing the isoxazole ring.
- Workup : Neutralization of TFA post-reduction is critical to prevent decomposition of the hydroxylated product.
Q. How is structural characterization of this compound typically performed?
Standard protocols include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and hydrogen bonding patterns (e.g., hydroxyl proton downfield shifts at δ 9–10 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation pathways.
- Infrared (IR) spectroscopy : Detection of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of derivatives?
Factorial design of experiments (DoE) is a robust strategy to identify critical parameters:
- Factors : Temperature, catalyst loading, solvent polarity, and reaction time.
- Response variables : Yield, purity, and regioselectivity.
- Example optimization table :
| Factor | Level 1 | Level 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 100 | 120 | 110 (reflux) |
| SeO₂ (equiv.) | 1.2 | 1.5 | 1.3 |
| Reaction time (h) | 6 | 8 | 7 |
Statistical analysis (e.g., ANOVA) helps prioritize factors, reducing trial-and-error approaches .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Comparative analysis : Cross-validate NMR data with structurally similar compounds (e.g., 5-hydroxy-6,6-dimethyl analogs ).
- Computational validation : Density functional theory (DFT) calculations to predict ¹³C chemical shifts and compare with experimental data .
- Advanced techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals in dihydroisoxazole derivatives .
Q. How can computational chemistry be integrated into reaction design for novel derivatives?
The ICReDD framework combines quantum chemical calculations (e.g., transition state modeling) with experimental feedback:
- Reaction path search : Identify feasible intermediates using software like Gaussian or ORCA.
- Solvent effects : Predict solvent polarity impacts on regioselectivity via COSMO-RS simulations.
- Machine learning : Train models on existing datasets (e.g., antiproliferative activity data ) to prioritize synthetic targets .
Q. What methodologies are used to assess the biological activity of this compound derivatives?
- In vitro assays : Antiproliferative activity via MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
- Receptor binding studies : Radioligand displacement assays (e.g., 5-HT₂A/5-HT₂C receptor affinity screening ).
- Mechanistic studies : Apoptosis markers (e.g., caspase-3 activation) and cell cycle analysis (flow cytometry) .
Q. How are green chemistry principles applied to the synthesis of this compound?
- Aqueous conditions : Use of water as a solvent for organocatalyzed cyclization (e.g., isoxazol-5(4H)-one synthesis via propargyl oximes) .
- Catalyst recycling : Immobilized catalysts (e.g., silica-supported SeO₂) to reduce waste.
- Solvent-free reactions : Mechanochemical synthesis under ball-milling conditions .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental yields in scaled-up reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
